

5-Chloro-2,3-dimethoxypyridine solubility data

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Compound of Interest

Compound Name: 5-Chloro-2,3-dimethoxypyridine

CAS No.: 284040-73-9

Cat. No.: B1592487

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Title: Technical Whitepaper: Solubility Profiling and Thermodynamic Analysis of **5-Chloro-2,3-dimethoxypyridine** (CAS 284040-73-9)

Executive Summary

5-Chloro-2,3-dimethoxypyridine (CAS: 284040-73-9) is a critical heterocyclic intermediate, primarily utilized in the synthesis of advanced pharmaceutical agents, including specific proton pump inhibitors (PPIs) and anticancer scaffolds (e.g., Gimeracil analogs). Despite its significance in process chemistry, public experimental solubility data is sparse.[1]

This technical guide addresses that gap by defining a robust solubility determination protocol. It synthesizes physicochemical predictions with a validated experimental workflow for generating solubility curves, applying thermodynamic models (Modified Apelblat,

h), and optimizing recrystallization processes.[1] This document is designed for process chemists and engineers requiring a self-validating system for scale-up operations.[1]

Physicochemical Characterization

Before establishing solubility protocols, the solute's fundamental properties must be defined to predict solvent interactions.[1]

Property	Data	Source/Validation
Chemical Name	5-Chloro-2,3-dimethoxypyridine	IUPAC
CAS Number	284040-73-9	ChemicalBook / BLD Pharm [1, 2]
Molecular Formula		Stoichiometry
Molecular Weight	173.60 g/mol	Calculated
Physical State	Solid (Crystalline Powder)	Observed in synthesis [3]
Predicted LogP	~1.8 – 2.2	Est. from 2-chloropyridine (1.22) + 2x OMe
H-Bond Donors	0	Structure Analysis
H-Bond Acceptors	3 (N, 2x O)	Structure Analysis

Solubility Prediction: Based on the dielectric constants and Hansen Solubility Parameters (HSP) of the functional groups:

- High Solubility: Aprotic polar solvents (THF, Ethyl Acetate, DCM).[1]
- Temperature-Dependent Solubility (Ideal for Crystallization): Alcohols (Methanol, Ethanol, Isopropanol).[1]
- Low Solubility: Water (Hydrophobic aromatic ring + chloro substituent).[1]

Experimental Protocol: Solubility Determination

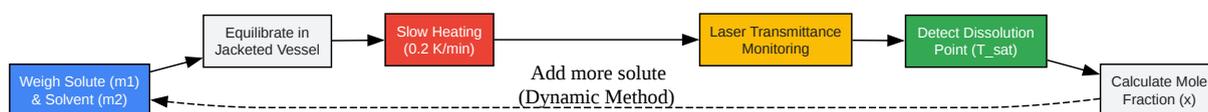
To generate the missing solubility data (

vs.

), the Laser Monitoring Observation Technique is recommended over the static gravimetric method for its speed and accuracy in detecting the exact dissolution point.[1]

Workflow: Dynamic Laser Monitoring Method

- Preparation: Weigh a precise mass () of **5-Chloro-2,3-dimethoxypyridine** into a jacketed glass vessel.
- Solvent Addition: Add a known mass () of solvent (e.g., Methanol).[1]
- Equilibration: Stir at constant speed (e.g., 400 rpm).
- Temperature Ramp: Heat slowly () while monitoring laser transmittance through the solution.
- Detection: The temperature at which transmittance maximizes (clear solution) is recorded as the saturation temperature ().[1]
- Iteration: Add more solute to the same vessel and repeat to generate the full curve.



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Figure 1: Dynamic Laser Monitoring workflow for precise solubility determination.

Thermodynamic Modeling

Once experimental data is generated, it must be correlated using thermodynamic models to calculate enthalpy (

) and entropy (

) of solution.[1][2] These parameters are vital for designing cooling crystallization curves.

Model 1: Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility data of pyridine derivatives [4].[1]

- : Mole fraction solubility of **5-Chloro-2,3-dimethoxypyridine**.
- : Absolute temperature (K).[1][3]
- : Empirical parameters derived from regression.

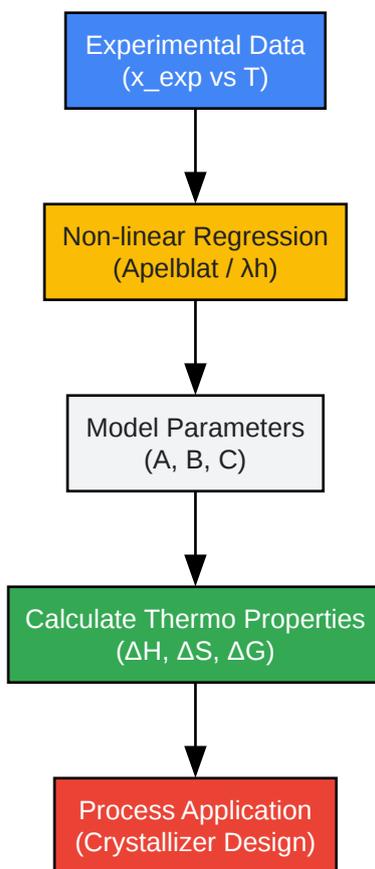
Model 2: Van't Hoff Equation

Used to determine the thermodynamic functions of the dissolution process.[1][2][3]

[1]

- Interpretation:
 - If slope () is negative, dissolution is endothermic (), meaning solubility increases with temperature (typical for this class of compounds).[1]
 - .[1]

Thermodynamic Analysis Workflow



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Figure 2: Thermodynamic modeling workflow for process data analysis.

Process Application: Recrystallization Strategy

For **5-Chloro-2,3-dimethoxypyridine**, the goal is often purification from the 6-chloro isomer or inorganic salts.

Recommended Solvent System:

- Primary Solvent: Methanol or Ethanol (High solubility at boiling, moderate at RT).[1]
- Anti-Solvent: Water (Low solubility).[1]

Crystallization Protocol:

- Dissolution: Dissolve crude solid in Methanol at

(near reflux) to reach 90% saturation.

- Filtration: Hot filtration to remove insoluble inorganic salts.[1]
- Cooling: Linearly cool to

. The Metastable Zone Width (MSZW) must be determined to prevent spontaneous nucleation (oiling out).[1]
- Anti-Solvent Addition: Slowly add water to drive yield, maintaining the operation point within the MSZW.

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